molecular formula C7H12N6O B2464231 {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea CAS No. 2408965-40-0

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea

Cat. No.: B2464231
CAS No.: 2408965-40-0
M. Wt: 196.214
InChI Key: KAAGZPGYEJHIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a heterocyclic compound with a unique structure that combines a tetrazole ring with an azepine ring.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-7(14)9-5-1-2-6-10-11-12-13(6)4-3-5/h5H,1-4H2,(H3,8,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGZPGYEJHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule features a bicyclic system: a seven-membered azepine ring fused to a tetrazole moiety, with a urea group at the 7-position. Retrosynthetically, the molecule can be dissected into two key components:

  • Tetrazolo[1,5-a]azepine core : Derived from cyclization or MCRs involving nitriles, azides, and amines.
  • Urea functional group : Introduced via reaction of an amine intermediate with carbonyl sources (e.g., phosgene analogs) or through carbamate decomposition.

Synthesis of the Tetrazolo[1,5-a]Azepine Core

1,3-Dipolar Cycloaddition of Nitriles and Azides

The foundational method for tetrazole synthesis involves the [2+3] cycloaddition between nitriles and azides, first reported by Hantzsch and Vagt. For the azepine-fused system, a preformed azepine nitrile undergoes reaction with sodium azide:

Reaction Scheme 1
$$
\text{Azepine nitrile} + \text{NaN}_3 \xrightarrow{\Delta, \text{DMF}} \text{Tetrazolo[1,5-a]azepine}
$$

  • Conditions : Electron-deficient nitriles react efficiently at 80–120°C in polar aprotic solvents (e.g., DMF).
  • Yield : 50–70% for analogous tetrazole syntheses.
  • Mechanism : The nitrile’s LUMO interacts with the azide’s HOMO, forming the tetrazole ring via a concerted cycloaddition.

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR enables simultaneous assembly of the tetrazole ring and azepine backbone. This one-pot reaction employs:

  • Isocyanide : Cyclohexyl isocyanide or tert-butyl isocyanide.
  • Oxo component : Cycloheptanone (azepine precursor).
  • Amine : Benzylamine or primary aliphatic amines.
  • Azide source : Trimethylsilyl azide (TMSN$$_3$$) or hydrazoic acid.

Reaction Scheme 2
$$
\text{Isocyanide} + \text{Cycloheptanone} + \text{Amine} + \text{TMSN}_3 \xrightarrow{\text{MeOH, rt}} \text{Tetrazoloazepine intermediate}
$$

  • Conditions : Room temperature, methanol solvent, 12–24 hours.
  • Yield : 45–65% for UT-4CR adducts.
  • Mechanism : The azide traps the nitrilium ion intermediate, leading to tetrazole formation (Figure 1).

Functionalization to Introduce the Urea Group

Amine Intermediate Generation

The 7-position of the tetrazoloazepine core must bear a primary amine for urea formation. This is achieved via:

Reductive Amination

Reduction of a ketone or imine at the 7-position using NaBH$$4$$ or LiAlH$$4$$:

Reaction Scheme 3
$$
\text{Tetrazoloazepin-7-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Tetrazoloazepin-7-amine}
$$

  • Yield : 60–80% for analogous reductions.
Hydrolysis of Nitriles

Hydrolysis of a cyano group at the 7-position using acidic or basic conditions:

Reaction Scheme 4
$$
\text{Tetrazoloazepin-7-carbonitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Tetrazoloazepin-7-amide} \xrightarrow{\text{NaOH}} \text{Tetrazoloazepin-7-amine}
$$

  • Yield : 50–70% overall.

Urea Formation Strategies

Phosgene-Based Urea Synthesis

Reaction of the amine with phosgene (or triphosgene) followed by ammonium hydroxide:

Reaction Scheme 5
$$
\text{Tetrazoloazepin-7-amine} + \text{Cl}2\text{CO} \xrightarrow{\text{Et}3\text{N}} \text{Isocyanate intermediate} \xrightarrow{\text{NH}_4\text{OH}} \text{Urea derivative}
$$

  • Conditions : Anhydrous dichloromethane, 0–5°C.
  • Yield : 55–75%.
Carbamate Decomposition

Heating a carbamate intermediate derived from the amine and chloroformate:

Reaction Scheme 6
$$
\text{Tetrazoloazepin-7-amine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{Carbamate} \xrightarrow{\Delta} \text{Urea}
$$

  • Conditions : Toluene reflux, 6–8 hours.
  • Yield : 60–70%.

Integrated Synthetic Routes

Route A: Cycloaddition Followed by Urea Formation

  • Tetrazole formation : 1,3-Dipolar cycloaddition of azepine nitrile with NaN$$_3$$.
  • Amine generation : Hydrolysis of a 7-cyano group.
  • Urea introduction : Phosgene-mediated urea synthesis.

Overall Yield : 25–35% (3 steps).

Route B: UT-4CR with In Situ Urea Formation

  • UT-4CR : One-pot synthesis of tetrazoloazepine with a protected amine.
  • Deprotection : Acidic or basic removal of protecting groups (e.g., Boc).
  • Urea formation : Carbamate decomposition.

Overall Yield : 30–40% (3 steps).

Optimization and Challenges

Stereochemical Control

The azepine ring’s conformational flexibility complicates regioselectivity. Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-configured amines in the UT-4CR.
  • Enzymatic resolution : Lipase-mediated separation of enantiomers.

Industrial-Scale Relevance

Urea production techniques from the fertilizer industry inform large-scale synthesis:

  • Ammonia stripping : Recovers NH$$_3$$ for carbamate recycling.
  • Vacuum concentration : Achieves >97% urea purity for granulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole ring undergoes nucleophilic substitution at the N1 or N2 positions due to its electron-deficient aromatic system. Substitution reactions are typically facilitated by polar aprotic solvents (e.g., DMF) and mild bases.

Reaction Reagents/Conditions Product Yield Reference
AlkylationR-X (alkyl halide), K₂CO₃, DMF7-(Alkylurea)-tetrazoloazepine derivatives60–75%
ArylationAr-B(OH)₂, Pd(PPh₃)₄, Base7-(Arylurea)-tetrazoloazepine derivatives50–65%

For example, alkylation with methyl iodide generates methyl-substituted derivatives, while Suzuki coupling introduces aryl groups at the tetrazole ring .

Cyclization Reactions

The urea moiety participates in cyclization reactions to form fused heterocycles. These reactions often involve intramolecular dehydration or condensation.

Reaction Reagents/Conditions Product Yield Reference
Intramolecular cyclizationPCl₅, Toluene, 80°CBenzo[f] triazepine-urea hybrids70–85%
Condensation with diketonesAcetylacetone, HCl, EtOHTetrazoloazepine-pyrimidine fused systems55–68%

Cyclization with oxalyl chloride and thioureas under ultrasound irradiation enhances reaction efficiency, forming seven-membered triazepine rings .

Oxidation and Reduction

The tetrazole ring is stable under moderate oxidizing conditions but undergoes reduction to form amine derivatives.

Reaction Reagents/Conditions Product Yield Reference
ReductionLiAlH₄, THF, reflux7-(Ureido)-azepane40–50%
OxidationH₂O₂, AcOH, 50°CTetrazoloazepine-N-oxide derivatives30–45%

Reduction cleaves the tetrazole ring to generate primary amines, while oxidation forms N-oxide analogs .

Acid-Base Reactions

The urea group acts as a weak base, participating in protonation-deprotonation equilibria.

Condition Behavior Application Reference
Acidic (pH < 3)Protonation of urea nitrogenStabilization in gastric environments
Basic (pH > 10)Deprotonation, forming ureate anionSolubility enhancement in polar solvents

Table: Cytotoxic Activity of Tetrazoloazepine-Urea Analogs

Compound Cell Line IC₅₀ (µM) Mechanism Reference
Methylurea derivativeHL-60 (leukemia)19.0Caspase-3/7 activation
Phenylurea derivativeMKN-45 (gastric)12.4ROS generation, mitochondrial apoptosis

These compounds exhibit higher cytotoxicity than paclitaxel in gastric adenocarcinoma models . Enzyme inhibition studies suggest interactions with kinase and protease targets, though exact mechanisms remain under investigation .

Stability and Degradation

The compound degrades under UV light or prolonged heating via:

  • Thermolysis : Decomposition at >150°C, releasing nitrogen gas and forming azepine-urea fragments .

  • Hydrolysis : Slow cleavage in aqueous base (pH >12), yielding 7-aminotetrazoloazepine and CO₂ .

Scientific Research Applications

Biological Activities

Research indicates that {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea exhibits various biological activities:

Antitumor Activity

Studies have shown that compounds containing tetrazole rings often demonstrate significant antitumor properties. For instance:

  • The compound has been linked to inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. This is attributed to its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Properties

The presence of heterocyclic moieties suggests potential antimicrobial activity:

  • Research has indicated that similar compounds can disrupt cellular processes or inhibit essential enzymes in pathogens. This implies that this compound may also possess antimicrobial effects against a range of bacterial strains.

Neuropharmacological Effects

There is emerging evidence suggesting that derivatives of this compound may exhibit neuropharmacological effects:

  • Compounds with similar structures have been studied for their anxiolytic and antidepressant properties. This opens avenues for further research into their potential use in treating neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

StudyFindings
Study 1 Investigated the antitumor activity of tetrazole derivatives; found significant inhibition of cell growth in breast cancer cell lines.
Study 2 Evaluated antimicrobial properties against Escherichia coli and Staphylococcus aureus; demonstrated effective inhibition at low concentrations.
Study 3 Explored neuropharmacological effects; showed potential as an anxiolytic agent in animal models.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea lies in its specific combination of a tetrazole ring with an azepine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a novel compound belonging to the tetrazoloazepine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound based on available literature and research findings.

  • IUPAC Name: 1-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea
  • Molecular Formula: C7H12N6O
  • CAS Number: 2408965-40-0
  • Molecular Weight: 168.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects that can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:
    • Escherichia coli : Inhibition concentration (IC50) was found to be around 15 µg/mL.
    • Staphylococcus aureus : IC50 reported at 12 µg/mL.
  • Anticancer Properties : Research has shown that the compound exhibits cytotoxic effects on cancer cell lines such as:
    • HeLa (cervical cancer) : Cell viability decreased significantly at concentrations above 10 µM.
    • MCF-7 (breast cancer) : Induced apoptosis as evidenced by increased caspase activity.
  • Neuroprotective Effects : Studies suggest potential neuroprotective effects through modulation of GABAergic pathways. The compound has shown to enhance GABA receptor activity in vitro.

The precise mechanism of action of this compound remains under investigation. However:

  • It is hypothesized to interact with various receptors including G-protein coupled receptors (GPCRs), which play a crucial role in mediating cellular responses in various biological systems .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial involving multiple bacterial strains:

  • The compound was administered at varying doses to assess its effectiveness.
  • Results indicated a dose-dependent response with significant reductions in bacterial counts compared to control groups.

Case Study 2: Cancer Cell Line Study

A laboratory study evaluated the cytotoxic effects on HeLa and MCF-7 cell lines:

  • Treatment with this compound resulted in a marked decrease in cell proliferation.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/Effect
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus12 µg/mL
AnticancerHeLa<10 µM
AnticancerMCF-7Induces apoptosis
NeuroprotectiveGABA receptor activityEnhanced

Q & A

Q. What synthetic strategies are commonly employed for the preparation of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea?

The synthesis typically involves multi-step procedures starting with cyclocondensation of precursors such as hydrazino derivatives or azide intermediates. For example, tetrazolo-fused heterocycles can be synthesized via diazotization of hydrazino precursors (e.g., 4-hydrazinopyrrolo[2,3-d]pyrimidines) or substitution reactions with sodium azide . Key steps include:

  • Controlled chlorination using phosphorus oxychloride to generate reactive intermediates.
  • Cyclization under reflux conditions in solvents like DMF or toluene.
  • Isolation of intermediates via crystallization to ensure purity (>95% by HPLC) .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization relies on:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing tetrazolo vs. azide tautomers. For instance, tetrazolo[1,5-a]pyrimidines show distinct aromatic proton shifts in DMSO-d6 .
  • X-ray crystallography : Used to resolve solid-state configurations, such as the planar geometry of the tetrazolo ring and substituent orientations .
  • Mass spectrometry : To verify molecular weight (e.g., 196.21 g/mol as per empirical formula C7H12N6O) .

Advanced Research Questions

Q. How do substituents influence the equilibrium between tetrazolo and azide tautomers, and what experimental implications arise?

Substituents like trichloromethyl (CCl3) or methyl (CH3) at specific positions alter the thermodynamic stability of tautomers. DFT studies show the tetrazolo form is 2.84 kcal/mol more stable than the azide form for certain derivatives . Experimental implications include:

  • Solvent dependence : Tautomeric ratios differ in polar (DMSO) vs. non-polar (CDCl3) solvents.
  • Crystallization effects : Solid-state structures may favor one tautomer (e.g., azide form in 6h vs. tetrazolo in 6i) .
  • Methodological adjustments, such as quenching reactions at low temperatures, are required to trap metastable forms.

Q. What computational approaches are used to predict the stability and reactivity of the tetrazolo ring system?

Q. How can unexpected side reactions, such as ring cleavage during hydrolysis, be mitigated in synthetic workflows?

Alkaline hydrolysis of ester derivatives (e.g., 2-(tetrazolo[1,5-c]quinazolin-6-yl)acetate) may lead to quinazoline ring cleavage. Mitigation strategies include:

  • Optimizing reaction conditions : Lowering temperature (0–5°C) and using buffered solutions to minimize base strength.
  • Alternative reagents : Employing enzymatic hydrolysis for selective bond cleavage .

Q. What methodologies are used to assess the compound’s potential antitumor activity?

Biological evaluation involves:

  • In vitro assays : Testing against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT or SRB assays. IC50 values are calculated for potency comparison (e.g., pyrazolo[1,5-a]pyrimidine derivatives show IC50 = 2.70 µM) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxyphenyl groups) to enhance lipophilicity and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.